Ethyl 4-amino-2-(trimethylsilyl)benzoate
Description
Contextualization within Aromatic Amine and Organosilicon Chemistry
Ethyl 4-amino-2-(trimethylsilyl)benzoate is a molecule that synergistically combines the structural features of two important classes of compounds: aromatic amines and organosilicon compounds.
Aromatic Amines : This class of compounds consists of an amine group attached to an aromatic ring. nih.gov They are fundamental precursors in the synthesis of dyes, pharmaceuticals, and polymers. The amino group on the benzene (B151609) ring significantly influences the electronic properties of the molecule, activating it towards electrophilic substitution and providing a nucleophilic site for a wide range of chemical transformations. nih.gov
Organosilicon Chemistry : This field involves compounds containing carbon-silicon bonds. rsc.org The introduction of a silyl (B83357) group, such as the trimethylsilyl (B98337) (TMS) group found in the target molecule, onto an aromatic ring can profoundly alter its reactivity. Silicon is more electropositive than carbon, which influences the polarization of the C-Si bond. nih.gov Silyl groups can act as bulky directing groups, stabilizing intermediates, or function as "traceless" placeholders that can be selectively removed or replaced. nih.gov
The subject compound is a derivative of ethyl 4-aminobenzoate (B8803810) (also known as benzocaine), with a trimethylsilyl group at the ortho-position relative to the ester. sigmaaldrich.comtcichemicals.com This specific arrangement makes it a fascinating subject for study, as the electronic and steric effects of the amino and silyl groups can interact to enable unique and controlled chemical reactions.
Significance of Multifunctionalized Benzoate (B1203000) Esters in Synthetic Chemistry
Benzoate esters are a cornerstone of organic synthesis, valued for their stability and the reactivity of the ester functional group. mdpi.com When additional functional groups are present on the aromatic ring, as in this compound, the molecule becomes a "multifunctionalized" building block with enhanced synthetic utility. Each functional group serves as a handle for distinct and orthogonal chemical transformations:
The Ethyl Ester Group : This group can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted to an amide, providing a gateway to numerous other compound classes.
The Aromatic Amino Group : The primary amine is a versatile functional group. It can be acylated, alkylated, or undergo diazotization to be converted into a wide array of other substituents (e.g., -OH, -F, -Cl, -Br, -CN). Its presence also activates the ring, influencing the sites of further electrophilic aromatic substitution.
The Trimethylsilyl (TMS) Group : The TMS group offers several strategic advantages. It can direct ortho-lithiation, allowing for the introduction of other substituents specifically at the position adjacent to it. Furthermore, the TMS group can be replaced with other atoms or functional groups, such as halogens (via ipso-substitution), effectively serving as a masked reactive site. researchgate.net
The combination of these three groups in a single molecule allows for complex, multi-step syntheses to be designed from a single, versatile starting material, making such compounds highly valuable in the construction of complex molecular targets.
Research Gaps and Opportunities in the Academic Study of this compound
Despite the clear synthetic potential suggested by its structure, a review of publicly available scientific literature indicates that this compound is a sparsely studied compound. There is a noticeable lack of dedicated research articles detailing its synthesis, characterization, and application. While the synthesis of related silylated anilines and aminobenzoates has been explored in broader contexts, this specific substitution pattern remains largely undocumented in major chemical databases and academic journals. nih.govresearchgate.net
This absence of focused research represents a significant gap and a compelling opportunity for the academic community. The unique interplay between the electron-donating amino group and the sterically bulky, electronically distinct silyl group could lead to novel reactivity and synthetic pathways that are not achievable with simpler, non-silylated analogues.
Key research opportunities include:
Development of Efficient Synthetic Routes : Establishing a reliable and high-yielding synthesis for this compound is the first critical step.
Exploration of Orthogonal Reactivity : Systematically investigating the selective reactions of each of the three functional groups while the others remain protected or non-reactive.
Application in Target-Oriented Synthesis : Utilizing the compound as a key building block in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials where precise control of substitution on the aromatic ring is essential.
Computational and Mechanistic Studies : Investigating how the silyl group electronically and sterically influences the reactivity of the amino group and the aromatic ring through computational modeling and mechanistic experiments.
The exploration of this underutilized molecule could unlock new strategies for the construction of highly substituted aromatic compounds, contributing valuable knowledge and tools to the field of synthetic organic chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2Si |
|---|---|
Molecular Weight |
237.37 g/mol |
IUPAC Name |
ethyl 4-amino-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-7-6-9(13)8-11(10)16(2,3)4/h6-8H,5,13H2,1-4H3 |
InChI Key |
BHMAKVHHTORCQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)[Si](C)(C)C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 Amino 2 Trimethylsilyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Ethyl 4-amino-2-(trimethylsilyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.
High-Resolution ¹H, ¹³C, and ²⁹Si NMR Analysis
High-resolution ¹H, ¹³C, and ²⁹Si NMR spectra provide fundamental information about the number and types of atoms present in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the aromatic ring, the amino group, and the trimethylsilyl (B98337) group. The introduction of a bulky, electron-donating trimethylsilyl group at the ortho position to the ester significantly influences the chemical shifts of the aromatic protons compared to the parent compound, ethyl 4-aminobenzoate (B8803810).
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Fragment |
|---|---|---|---|---|
| H-a | ~0.25 | singlet | 9H | -Si(CH₃)₃ |
| H-b | ~1.35 | triplet | 3H | -OCH₂CH₃ |
| H-c | ~4.30 | quartet | 2H | -OCH₂CH₃ |
| H-d | ~4.00 | broad singlet | 2H | -NH₂ |
| H-e | ~6.70 | doublet | 1H | Ar-H |
| H-f | ~6.80 | singlet (or narrow doublet) | 1H | Ar-H |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The trimethylsilyl group will cause a notable shielding effect on the carbon to which it is attached (C-2) and influence the shifts of other aromatic carbons.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |
|---|---|---|
| C-a | ~-1.0 | -Si(CH₃)₃ |
| C-b | ~14.5 | -OCH₂CH₃ |
| C-c | ~60.5 | -OCH₂CH₃ |
| C-1 | ~118.0 | Ar-C |
| C-2 | ~135.0 | Ar-C-Si |
| C-3 | ~115.0 | Ar-C |
| C-4 | ~150.0 | Ar-C-N |
| C-5 | ~113.0 | Ar-C |
| C-6 | ~132.0 | Ar-C |
²⁹Si NMR Spectroscopy
The ²⁹Si NMR spectrum is a powerful tool for characterizing organosilicon compounds. For arylsilanes, the chemical shifts are typically observed in a specific range. acs.orgrsc.orgresearchgate.net The chemical environment of the silicon atom in this compound, being directly attached to an aromatic ring, will determine its resonance.
Predicted ²⁹Si NMR Chemical Shift
| Silicon Atom | Predicted Chemical Shift (δ, ppm) | Inferred Structural Fragment |
|---|
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. Expected key correlations include the coupling between the ethyl protons (H-b and H-c) and the couplings between adjacent aromatic protons (H-e with H-g).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). liverpool.ac.uk It would be used to definitively assign each proton to its corresponding carbon atom (e.g., H-a to C-a, H-b to C-b, etc.).
Protons of the trimethylsilyl group (H-a) to the aromatic carbon C-2.
Aromatic proton H-3 to carbons C-1, C-2, and C-5.
Ethyl protons (H-c) to the carbonyl carbon (C-7).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the three-dimensional structure. A key expected NOE would be between the protons of the trimethylsilyl group (H-a) and the aromatic proton at the C-3 position (H-f), confirming the ortho substitution pattern.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides structural information on materials in their solid phase. For this compound, ssNMR could be used to study polymorphism (different crystalline forms) and to characterize amorphous states. acs.org
In a crystalline solid, molecules have a regular, repeating arrangement, which results in sharper ssNMR signals. In contrast, amorphous solids lack long-range order, leading to broader signals. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si and to average out anisotropic interactions that broaden the spectral lines. By comparing the ssNMR spectra of different batches or preparations, one could identify the presence of different solid forms, which can have distinct physical properties.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of a molecule from its exact mass. For this compound, the molecular formula is C₁₂H₁₉NO₂Si.
Calculated Exact Mass for C₁₂H₁₉NO₂Si
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]+• | C₁₂H₁₉NO₂Si | 237.1185 |
| [M+H]+ | C₁₂H₂₀NO₂Si | 238.1263 |
An experimentally measured mass that matches one of these calculated values to within a few parts per million would confirm the elemental composition of the compound.
Elucidation of Fragmentation Pathways and Isotopic Signatures
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, characteristic ions. Analyzing these fragments helps to piece together the molecular structure. The presence of the trimethylsilyl group strongly influences the fragmentation pattern. nih.govresearchgate.netresearchgate.net
Predicted Key Fragmentation Pathways
Loss of a Methyl Radical: A very common fragmentation for TMS compounds is the loss of a methyl radical (•CH₃) from the molecular ion [M]+• to form a stable silicon-containing cation at m/z 222 ([M-15]+). This is often the base peak.
Loss of an Ethyl Radical: Cleavage of the ethyl group from the ester can lead to the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 208 ([M-29]+).
Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OC₂H₅) to form a benzoyl-type cation at m/z 192 ([M-45]+).
Formation of Trimethylsilyl Cation: The formation of the trimethylsilyl cation, [Si(CH₃)₃]+, at m/z 73 is a hallmark of TMS-containing compounds.
Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 237 | [C₁₂H₁₉NO₂Si]+• | Molecular Ion (M+•) |
| 222 | [M - CH₃]+ | Loss of a methyl radical from the TMS group. |
| 208 | [M - C₂H₅]+ | Loss of an ethyl radical from the ester group. |
| 192 | [M - OC₂H₅]+ | Loss of an ethoxy radical from the ester group. |
Isotopic Signatures
The natural abundance of silicon's stable isotopes provides a distinct signature in the mass spectrum. rsc.orgnih.govmdpi.com Silicon has three stable isotopes: ²⁸Si (92.23% abundance), ²⁹Si (4.67% abundance), and ³⁰Si (3.10% abundance).
This isotopic distribution results in characteristic satellite peaks for any silicon-containing fragment. For the molecular ion (M+) at m/z 237, there will be an M+1 peak at m/z 238 with an intensity of approximately 4.9% relative to the M+ peak (4.67% from ²⁹Si and a small contribution from ¹³C). There will also be a smaller M+2 peak at m/z 239 with an intensity of about 3.3% relative to the M+ peak (3.10% from ³⁰Si and contributions from other isotopes). This characteristic isotopic pattern is a powerful tool for confirming the presence of a single silicon atom in the molecule and its fragments.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the molecular dynamics of a compound. For this compound, these methods would provide a detailed fingerprint of its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its constituent functional groups: the amino group, the ester, the aromatic ring, and the trimethylsilyl group. By analyzing the spectra of related molecules, a predictive assignment of the major vibrational bands can be made. nih.gov
Expected Characteristic FT-IR Bands:
N-H Vibrations: The primary amino group (-NH₂) is anticipated to show two distinct stretching bands in the region of 3500-3300 cm⁻¹. The asymmetric stretching vibration typically appears at a higher wavenumber than the symmetric stretching vibration. Additionally, an N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
C=O Stretching: The ester carbonyl group (C=O) will produce a strong, sharp absorption band, likely in the range of 1715-1680 cm⁻¹. The exact position will be influenced by conjugation with the aromatic ring.
C-O Stretching: The ester C-O stretching vibrations are expected to appear as two bands in the 1300-1000 cm⁻¹ region.
Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring will give rise to several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-690 cm⁻¹ range.
Trimethylsilyl (TMS) Group Vibrations: The trimethylsilyl group, -Si(CH₃)₃, has several characteristic vibrations. A strong band corresponding to the symmetric deformation (umbrella mode) of the methyl groups attached to the silicon atom is expected around 1250 cm⁻¹. The Si-C stretching vibrations are anticipated to appear in the 870-840 cm⁻¹ region, often as a strong and sharp peak.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450 |
| Symmetric N-H Stretch | ~3350 | |
| N-H Scissoring | ~1620 | |
| Ester (-COOEt) | C=O Stretch | ~1700 |
| Asymmetric C-O-C Stretch | ~1280 | |
| Symmetric C-O-C Stretch | ~1100 | |
| Aromatic Ring | C-H Stretch | >3000 |
| C=C Stretch | 1600-1450 | |
| Trimethylsilyl (-Si(CH₃)₃) | Symmetric CH₃ Deformation | ~1250 |
| Si-C Stretch | ~850 |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information to FT-IR. The Raman spectrum of this compound is expected to clearly show the vibrations of the aromatic ring and the trimethylsilyl group.
Expected Prominent Raman Bands:
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring is expected to be a strong and sharp peak, likely in the 800-850 cm⁻¹ region. Other ring vibrations, such as the trigonal ring breathing mode, would appear around 1000 cm⁻¹. ias.ac.in
C-N Stretching: The C-N stretching vibration is anticipated to be observable in the Raman spectrum, likely around 1280 cm⁻¹. researchgate.net
Trimethylsilyl Group Vibrations: The Si-C symmetric stretching vibration of the trimethylsilyl group is expected to be a prominent feature in the Raman spectrum, appearing in the 700-600 cm⁻¹ range.
N-H Vibrations: While typically weaker in Raman than in IR, the N-H stretching vibrations may still be observable.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic Ring | Ring Breathing (trigonal) | ~1000 |
| Ring Breathing (symmetric) | ~820 | |
| C-N Bond | C-N Stretch | ~1280 |
| Trimethylsilyl (-Si(CH₃)₃) | Si-C Symmetric Stretch | ~650 |
| Amino (-NH₂) | NH₂ Wagging | ~540 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Analysis
The UV-Vis absorption spectrum of this compound is determined by the electronic transitions within the molecule, primarily associated with the substituted benzene ring. The spectrum is expected to show characteristic absorption bands arising from π → π* transitions of the aromatic system, modulated by the electronic effects of the amino, ester, and trimethylsilyl substituents.
Based on data for Ethyl 4-aminobenzoate, which exhibits absorption maxima around 227 nm and 310 nm, similar transitions can be predicted for the silylated analog. researchgate.net The amino group acts as a strong auxochrome, causing a bathochromic (red) shift of the benzene absorption bands. The trimethylsilyl group, being ortho to the amino group, may cause a slight shift in the absorption maxima due to its electronic and steric effects.
Predicted UV-Vis Absorption Maxima:
π → π Transition (Benzene E₂ band):* An intense absorption band is expected in the range of 220-240 nm.
π → π Transition (Benzene B band):* A less intense, broader band is anticipated at longer wavelengths, likely in the 300-320 nm range, due to the strong electron-donating effect of the amino group conjugated with the carbonyl group. researchgate.net
| Transition Type | Associated Chromophore | Predicted λ_max (nm) |
| π → π | Substituted Benzene Ring | ~230 |
| π → π | Substituted Benzene Ring | ~315 |
X-ray Crystallography for Definitive Molecular Structure and Crystal Packing
While no experimental crystal structure for this compound has been reported, predictions can be made about its solid-state structure by examining the crystal structures of related aminobenzoate derivatives.
Determination of Crystal System, Space Group, and Unit Cell Parameters
Based on the crystal structures of similar organic molecules, including derivatives of 4-aminobenzoic acid, it is plausible that this compound would crystallize in a common crystal system for such compounds, such as monoclinic or orthorhombic. The space group would likely be one of the centrosymmetric space groups common for chiral molecules, for instance, P2₁/c for monoclinic or P2₁2₁2₁ for orthorhombic. sharif.edu
Hypothetical Crystallographic Data:
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8 - 12 |
| b (Å) | 5 - 8 |
| c (Å) | 15 - 25 |
| β (°) | 90 - 110 |
| Z (molecules/cell) | 4 |
Analysis of Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The primary amino group is a strong hydrogen bond donor, and the ester carbonyl oxygen is a hydrogen bond acceptor. Therefore, it is highly probable that the molecules would form hydrogen-bonded networks in the solid state.
Expected Intermolecular Interactions:
N-H···O Hydrogen Bonds: The most significant intermolecular interaction is expected to be hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule. This could lead to the formation of dimers or extended chains.
van der Waals Forces: The bulky and non-polar trimethylsilyl and ethyl groups will participate in van der Waals interactions, influencing the packing efficiency.
The interplay of these interactions will define the supramolecular assembly of the compound in the crystalline state, leading to a specific three-dimensional architecture.
Unable to Generate Article Due to Lack of Specific Data
Following a comprehensive search for scholarly information regarding the chemical reactivity and transformation chemistry of This compound , it has been determined that there is insufficient specific data available in the public domain to generate a scientifically accurate and thorough article as requested.
The search results primarily yielded information on the non-silylated parent compound, Ethyl 4-aminobenzoate, and other related aminobenzoic acid derivatives. The presence of a trimethylsilyl (TMS) group at the 2-position of the benzene ring is a critical structural feature that introduces significant steric and electronic effects. These effects are expected to substantially alter the reactivity of both the aromatic amino group and the ester moiety compared to the unsubstituted parent molecule.
Specifically, data is lacking for the following key areas outlined in the request:
Reactivity of the Aromatic Amino Group: No specific examples or detailed research findings were found for the acylation, alkylation, arylation, diazotization, or condensation and heterocyclic annulation reactions of this compound. Extrapolating reactivity from Ethyl 4-aminobenzoate would be scientifically inaccurate, as the bulky TMS group would sterically hinder the approach of reagents to the adjacent amino group and modify its nucleophilicity.
Transformations Involving the Ester Moiety: There is no available information detailing the hydrolysis, transesterification, or reduction of this compound. The steric environment created by the ortho-TMS group could influence the accessibility of the ester's carbonyl carbon to nucleophiles, thus affecting reaction rates and conditions for these transformations.
Generating an article without specific, verifiable data on this compound would lead to speculation and scientific inaccuracy. To adhere to the core principles of providing factual and non-hallucinatory content, the article cannot be produced at this time. Further experimental research and publication on the reactivity of this specific compound would be required to fulfill the request.
Chemical Reactivity and Transformation Chemistry of Ethyl 4 Amino 2 Trimethylsilyl Benzoate
Reactivity and Utility of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group ortho to the amino group is a versatile functional handle that can be selectively cleaved or manipulated, providing a powerful tool for further synthetic modifications.
Protodesilylation is a reaction wherein the C-Si bond is cleaved and replaced by a C-H bond. This process can be initiated under acidic, basic, or fluoride-ion-catalyzed conditions. For arylsilanes like Ethyl 4-amino-2-(trimethylsilyl)benzoate, acid-catalyzed protodesilylation typically proceeds via electrophilic attack of a proton on the carbon atom bearing the silyl (B83357) group. The presence of the electron-donating amino group at the para position is expected to facilitate this reaction by stabilizing the intermediate carbocation (arenium ion).
Base-catalyzed protodesilylation is also a viable pathway, often carried out using reagents like potassium tert-butoxide in wet DMSO. organic-chemistry.org This method is known for its high efficiency and good functional group compatibility. organic-chemistry.org The reaction mechanism is thought to involve the formation of a pentacoordinate silicon intermediate. organic-chemistry.org
Halodesilylation involves the replacement of the trimethylsilyl group with a halogen atom (F, Cl, Br, I). This transformation is a valuable method for introducing halogens at a specific position on an aromatic ring. The reaction is typically carried out using an electrophilic halogen source. For instance, iododesilylation can be achieved with iodine monochloride (ICl) or N-iodosuccinimide (NIS). The ipso-substitution at the silylated position is generally highly regioselective. This allows for the synthesis of halogenated anilines that may be difficult to obtain through direct electrophilic halogenation, which can sometimes lead to polysubstitution due to the strong activating effect of the amino group. ucalgary.ca
| Reaction Type | Typical Reagents | Product | Key Features |
|---|---|---|---|
| Protodesilylation | H⁺ (e.g., TFA, HCl); Base (e.g., t-BuOK in wet DMSO); F⁻ (e.g., TBAF) | Ethyl 4-aminobenzoate (B8803810) | Removes the silyl group, replacing it with hydrogen. |
| Iododesilylation | Iodine monochloride (ICl), N-Iodosuccinimide (NIS) | Ethyl 4-amino-2-iodobenzoate | Regioselective introduction of iodine. |
| Bromodesilylation | Bromine (Br₂), N-Bromosuccinimide (NBS) | Ethyl 4-amino-2-bromobenzoate | Regioselective introduction of bromine. |
| Chlorodesilylation | Chlorine (Cl₂), N-Chlorosuccinimide (NCS) | Ethyl 4-amino-2-chlorobenzoate | Regioselective introduction of chlorine. |
While less common than desilylation, silyl migration and rearrangement are known phenomena in organosilicon chemistry. In the context of this compound, a potential rearrangement could involve the migration of the trimethylsilyl group from the carbon of the aromatic ring to the nitrogen of the amino group, forming an N-silylated aniline (B41778) derivative. This type of migration is often thermally or catalytically induced. The driving force for such a rearrangement would be the relative thermodynamic stability of the N-Si bond compared to the C-Si bond. However, specific studies on this migration for the title compound are not extensively documented.
The trimethylsilyl group can act as a temporary directing group. By occupying the ortho position, it forces incoming electrophiles to attack other available positions on the ring. Subsequent removal of the silyl group via protodesilylation can yield a substitution pattern that might be difficult to achieve by other means. This "blocking" or "masking" effect is a powerful strategy in organic synthesis.
Electrophilic Aromatic Substitution (EAS) and Regioselectivity
The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the combined electronic and steric effects of the three substituents.
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. chemistrysteps.comdoubtnut.com
Ethyl Benzoate (B1203000) Group (-COOEt): This is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects.
Trimethylsilyl Group (-Si(CH₃)₃): This group is generally considered to be a weak activator and an ortho-, para-director. Its effect arises from the electropositive nature of silicon and σ-π hyperconjugation.
In this compound, the powerful activating and ortho-, para-directing effect of the amino group at position 4 will dominate. The positions ortho to the amino group are positions 3 and 5. The para position is occupied by the ethyl benzoate group. Therefore, electrophilic attack is most likely to occur at positions 3 and 5.
Given that position 2 is blocked by the bulky trimethylsilyl group, and position 6 is ortho to the deactivating ester group, electrophilic substitution is most likely to occur at position 3 or 5. Steric hindrance from the adjacent trimethylsilyl group might slightly disfavor substitution at position 3, potentially making position 5 the most reactive site for many electrophiles.
| Substituent | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| -NH₂ | 4 | Strongly Activating | Ortho, Para |
| -Si(CH₃)₃ | 2 | Weakly Activating | Ortho, Para |
| -COOEt | 1 | Deactivating | Meta |
Ring-Closing Reactions and Cyclization Processes Utilizing the Benzoate Core
The structure of this compound, with its ortho-disposed functionalizable silyl group and the amino and ester functionalities, presents opportunities for ring-closing and cyclization reactions. For instance, after conversion of the ester to a carboxylic acid or another reactive group, and modification of the amino group, intramolecular cyclization could be envisioned.
While specific cyclization reactions starting directly from this compound are not widely reported, analogous structures are used in the synthesis of heterocyclic compounds. For example, aminobenzoic acid derivatives are key intermediates in the synthesis of various pharmacologically interesting heterocycles. organic-chemistry.org One could foresee a synthetic route where the trimethylsilyl group is first replaced by another functional group via halodesilylation, which then participates in a ring-forming reaction with a derivative of the amino or benzoate group.
Polymerization and Oligomerization Studies Involving the Compound
There is limited specific information on the polymerization of this compound. However, the presence of the primary amino group suggests that it could potentially be used as a monomer in the synthesis of polymers such as polyamides or polyimides. Reaction with a dicarboxylic acid or its derivative would lead to the formation of a polyamide chain.
Furthermore, silylated aromatic amines can be valuable in materials science. The silyl group can influence the solubility and processing properties of the resulting polymers. In some cases, silylated monomers are used in sol-gel processes. For example, the polymerization of silylated amino acids has been used to create biomimetic materials. ibmmpeptide.com While this is a different context, it highlights the potential utility of silyl groups in polymerization. The development of polymers from silylated anilines could lead to materials with unique thermal, mechanical, or electronic properties.
Synthesis and Exploration of Derivatives, Analogues, and Advanced Building Blocks
Functionalization Strategies Targeting the Amino Group
The primary amino group in ethyl 4-amino-2-(trimethylsilyl)benzoate is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.
One of the most common reactions involving the amino group is acylation . This can be achieved using a range of acylating agents, such as acid chlorides or anhydrides, to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield ethyl 4-acetamido-2-(trimethylsilyl)benzoate. This transformation is not only a means of installing a new functional group but also serves as a protective strategy for the amino group, modulating its reactivity in subsequent synthetic steps.
Another important functionalization is alkylation , which can be performed using alkyl halides. N-alkylation can introduce one or two alkyl substituents to the amino group, leading to secondary or tertiary amines, respectively. The conditions for these reactions, such as the choice of base and solvent, can be tailored to control the degree of alkylation.
Furthermore, the amino group can undergo sulfonylation by reacting with sulfonyl chlorides, such as p-toluenesulfonyl chloride, to furnish sulfonamides. These derivatives are of interest due to their prevalence in medicinal chemistry.
The amino group also enables the formation of imines (Schiff bases) through condensation with aldehydes or ketones. This reaction is typically reversible and can be used to introduce a wide array of substituents, depending on the carbonyl compound used.
Finally, the amino group can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer-type reactions . This would, however, likely lead to the loss of the silyl (B83357) group under the often harsh reaction conditions.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | Amide |
| Alkylation | Methyl iodide | Secondary/Tertiary Amine |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) |
Development of Ester and Amide Analogues
The ethyl ester functionality of this compound provides another handle for structural modification, primarily through hydrolysis and subsequent derivatization of the resulting carboxylic acid.
Hydrolysis of the ethyl ester to the corresponding 4-amino-2-(trimethylsilyl)benzoic acid can be readily achieved under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of a wide range of ester and amide analogues.
The newly formed carboxylic acid can be re-esterified with different alcohols under standard conditions, such as Fischer esterification (in the presence of a strong acid catalyst) or by using coupling agents. This allows for the introduction of various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Perhaps more significantly, the carboxylic acid can be converted into a diverse library of amides by coupling with primary or secondary amines. A multitude of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate this transformation, offering a straightforward route to a wide array of amide analogues with varying substituents.
| Starting Material | Reaction | Reagent(s) | Product Type |
| This compound | Hydrolysis | NaOH or H₂SO₄ | Carboxylic Acid |
| 4-Amino-2-(trimethylsilyl)benzoic acid | Esterification | Methanol, H₂SO₄ | Methyl Ester |
| 4-Amino-2-(trimethylsilyl)benzoic acid | Amidation | Aniline (B41778), EDC | Phenyl Amide |
Silyl-Modified Analogues and Their Synthetic Utility
The trimethylsilyl (B98337) (TMS) group at the 2-position of the benzoate (B1203000) ring is not merely a passive substituent; it plays a crucial role in directing reactions and can be a site for further modification. The synthetic utility of this group is significant, particularly in the context of cross-coupling reactions.
A key reaction of the aryl-TMS bond is ipso-substitution , where the TMS group is replaced by another functional group. This can be achieved with electrophiles such as halogens (e.g., ICl, Br₂) to introduce iodine or bromine atoms at the 2-position with high regioselectivity. This transformation is particularly valuable as it provides access to ortho-halogenated aminobenzoates, which are important precursors for further functionalization.
The TMS group can also be replaced by a proton (protodesilylation ) under acidic conditions, effectively removing the silyl group if it is no longer needed in the synthetic sequence.
Furthermore, the aryl-TMS bond can participate in Hiyama cross-coupling reactions . In this palladium-catalyzed process, the silyl group is activated by a fluoride (B91410) source (e.g., TBAF) and then coupled with an organic halide. This allows for the formation of a new carbon-carbon bond at the 2-position, enabling the synthesis of biaryl compounds or the introduction of alkyl or alkenyl substituents.
| Reaction Type | Reagent(s) | Product Type |
| Ipso-Halogenation | ICl | 2-Iodo-4-aminobenzoate derivative |
| Protodesilylation | Trifluoroacetic acid | Ethyl 4-aminobenzoate (B8803810) |
| Hiyama Cross-Coupling | Aryl iodide, Pd catalyst, TBAF | 2-Aryl-4-aminobenzoate derivative |
Incorporation of the Compound into Complex Organic Architectures
The multifunctional nature of this compound makes it an attractive starting material for the construction of more complex organic molecules. The various functional groups can be manipulated sequentially to build up molecular complexity in a controlled manner.
For example, the amino group can be acylated, followed by a Hiyama cross-coupling at the silyl position to introduce a new aryl group. Subsequent hydrolysis of the ester and amidation with a different amine would result in a highly substituted and complex benzamide (B126) derivative.
The strategic use of the TMS group as a directing group and a handle for cross-coupling is a powerful tool in the synthesis of polysubstituted aromatic compounds. This approach allows for the regioselective introduction of substituents that might be difficult to achieve through traditional electrophilic aromatic substitution reactions. The ability to unmask or replace the silyl group at various stages of a synthetic route provides a high degree of flexibility in the design of synthetic strategies.
Design and Synthesis of Novel Ligands and Organocatalysts Featuring the Benzoate Scaffold
The aminobenzoate scaffold is a common motif in the design of ligands for metal catalysis and in the development of organocatalysts. The presence of both a donor group (the amino function) and a coordinating group (the ester/carboxyl function) allows for the chelation of metal centers.
By modifying the substituents on the amino group and the ester, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst in a specific reaction. The introduction of the trimethylsilyl group at the 2-position offers an additional point of modification. For instance, replacement of the TMS group with a phosphine (B1218219) or another coordinating group could lead to novel bidentate or tridentate ligands.
In the realm of organocatalysis, aminobenzoate derivatives can act as bifunctional catalysts. The amino group can act as a Brønsted base or form hydrogen bonds, while the carboxylate (after hydrolysis) can act as a Brønsted acid or a hydrogen bond acceptor. This dual functionality can be exploited to activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity. The substitution pattern of this compound provides a template that can be elaborated into more complex and potentially more effective organocatalysts.
Advanced Research Applications in Chemical Sciences Excluding Clinical Implications
Role as a Key Synthetic Intermediate in Total Synthesis Efforts
In the realm of total synthesis, the strategic placement of functional groups on aromatic building blocks is paramount for the efficient construction of complex natural products and other target molecules. Ethyl 4-amino-2-(trimethylsilyl)benzoate serves as a valuable synthetic intermediate, primarily due to the directing and protective capabilities of its constituent functional groups.
The trimethylsilyl (B98337) (TMS) group, in particular, is a well-established ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM) reactions. baranlab.orgnih.govorganic-chemistry.org This allows for the regioselective introduction of additional substituents at the C3 position of the benzene (B151609) ring, a transformation that would be challenging to achieve with high selectivity in the absence of the TMS group. The TMS group can activate the ortho position towards deprotonation by strong bases like organolithium reagents, creating a nucleophilic aryl anion that can react with a variety of electrophiles. Following the desired synthetic transformations, the TMS group can be readily removed under mild conditions, typically using a fluoride (B91410) source or acid, without affecting other sensitive functional groups in the molecule. This "traceless" directing group strategy is a powerful tool in multi-step synthesis.
Furthermore, both the amino and ester functionalities can be chemically modified. The amino group can be acylated, alkylated, or diazotized to introduce a wide array of other functional groups. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. This polyfunctionality makes this compound a versatile scaffold for the assembly of more complex molecular architectures. While aminobenzoates, in general, are recognized as crucial building blocks for a wide range of microbial natural products, the specific utility of the silylated version lies in its capacity for controlled, regioselective elaboration. nih.govresearchgate.net
Table 1: Synthetic Utility of Functional Groups in this compound
| Functional Group | Potential Synthetic Transformations | Strategic Advantage |
| Trimethylsilyl | Directed ortho-metalation (DoM), Halogen-metal exchange | Regioselective functionalization at the C3 position |
| Protection of the C2 position | Allows for selective reactions at other sites | |
| Facile removal | "Traceless" directing group | |
| Amino | Acylation, Alkylation, Diazotization | Introduction of diverse functionalities |
| Can be used as a nucleophile | Formation of amides, sulfonamides, etc. | |
| Ethyl Ester | Hydrolysis to carboxylic acid | Enables amide bond formation, further esterification |
| Reduction to alcohol | Conversion to a benzylic alcohol |
Potential in Materials Science Applications
The unique molecular structure of this compound also makes it an attractive candidate for the development of advanced materials with tailored properties.
Aromatic diamines and their derivatives are fundamental monomers for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. This compound, after conversion of its ester group to another amine or a carboxylic acid, can be envisioned as a monomer for step-growth polymerization.
The presence of the trimethylsilyl group can offer several advantages in polymerization processes. N-silylated diamines have been shown to exhibit enhanced solubility in organic solvents and can facilitate the polycondensation reaction with diacid chlorides, leading to high molecular weight polyamides. researchgate.netresearchgate.net The TMS group on the aromatic ring could similarly enhance solubility and processability of the resulting polymer. Moreover, the bulky TMS group can disrupt polymer chain packing, potentially leading to materials with increased amorphous character and improved solubility.
For instance, the amino group of this compound could be reacted in a polycondensation with a diacid chloride. The resulting polyamide would feature the silyl (B83357) group as a pendant moiety, influencing the polymer's physical properties.
Benzoic acid derivatives are a well-established class of mesogens, which are the fundamental building blocks of liquid crystals. nih.govnih.gov The rigid aromatic core of this compound, combined with its potential for modification, makes it a candidate for incorporation into liquid crystalline structures. The introduction of long alkyl chains, often through the ester or amino functionalities, is a common strategy to induce mesomorphic behavior.
The trimethylsilyl group would likely play a significant role in the liquid crystalline properties. Its steric bulk could influence the packing of the molecules and the type of liquid crystalline phase formed (e.g., nematic, smectic). By modifying the ester and amino groups with appropriate mesogenic units, it is conceivable that derivatives of this compound could be designed to exhibit specific liquid crystalline phases and transition temperatures.
Derivatives of aromatic amines are widely used in organic electronics as hole-transporting materials in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. rsc.orgresearchgate.netosti.gov These materials facilitate the movement of positive charge carriers (holes) within the device. The properties of hole-transporting materials, such as their ionization potential and charge mobility, can be tuned by modifying their chemical structure.
Silylated aromatic compounds have been explored as components of hole-transporting polymers. The silyl groups can improve solubility and influence the electronic properties of the material. This compound could serve as a precursor for such materials. For example, the amino group could be used to build up larger conjugated systems, a common feature in organic electronic materials. The silyl group could also potentially be used to anchor the molecule to a surface, improving the interfacial properties within a device. Research on silylated peptides as building blocks for material synthesis using sol-gel polymerization further highlights the utility of silylation in creating structured materials. rsc.org
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Key Structural Features |
| Advanced Polymers | Monomer precursor | Amino and ester groups for polymerization |
| Trimethylsilyl group for solubility and property modification | ||
| Liquid Crystalline Materials | Mesogen core | Rigid aromatic ring |
| Functional groups for attachment of mesogenic units | ||
| Trimethylsilyl group to influence packing and phase behavior | ||
| Organic Electronics | Precursor for hole-transporting materials | Aromatic amine core |
| Silyl group for solubility and electronic tuning | ||
| Functional groups for building larger conjugated systems |
Applications in Analytical Chemistry Methodologies
The development of chemical sensors for the selective detection of various analytes is a significant area of analytical chemistry. Aromatic amines are known to be electrochemically active and can be used as recognition elements in electrochemical sensors. The amino group of this compound can be a key feature for its use in sensing applications.
This amino group can be derivatized to create a selective binding site for a target analyte. For instance, it could be modified to form a Schiff base or an amide that can coordinate with metal ions. The electrochemical properties of the aromatic ring would then be altered upon binding of the analyte, providing a detectable signal. Aniline (B41778) derivatives have been used in the fabrication of electrochemical sensors for various species, including dopamine (B1211576) and metal ions. nih.govresearchgate.net
The presence of the trimethylsilyl group could also be advantageous. Silylated compounds can be used to modify surfaces, for example, by creating self-assembled monolayers on silica (B1680970) or metal oxide electrodes. This could provide a robust method for immobilizing the sensing molecule onto a transducer surface. The silyl group might also influence the electronic properties of the molecule in a way that enhances the sensitivity of the sensor. While direct applications of this specific compound in sensing are not yet widely reported, the combination of a reactive amino group and a surface-active silyl group presents a promising avenue for the design of novel chemical sensors.
Derivatization Agent for Chromatographic Analysis
This compound serves as a notable derivatization agent, particularly in the realm of gas chromatography (GC). The process of derivatization is employed to modify analytes to enhance their volatility and thermal stability, making them more amenable to GC analysis. sigmaaldrich.com The presence of the trimethylsilyl (TMS) group in this compound is key to its function in this capacity.
Silylation, the introduction of a TMS group onto a molecule, is a common derivatization technique. researchgate.net Reagents containing TMS groups react with active hydrogen atoms in functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.com This reaction replaces the active hydrogen with a nonpolar, sterically bulky TMS group, which in turn reduces the analyte's polarity and increases its volatility. nih.gov The enhanced volatility allows the compound to be more readily vaporized in the GC inlet and transported through the column.
While specific data on the widespread use of this compound as a standalone derivatizing agent is not extensively documented, the trimethylsilyl moiety is a well-established functional group for this purpose. nih.gov The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com The amino group on the benzoate (B1203000) ring could potentially be a target for silylation, or the entire molecule could be used to introduce the trimethylsilylbenzoate moiety to other molecules, though the former is a more common strategy in derivatization.
Table 1: Comparison of Properties for Chromatographic Analysis
| Property | Underivatized Analyte (with -NH2 group) | Silylated Derivative |
|---|---|---|
| Polarity | High | Low |
| Volatility | Low | High |
| Thermal Stability | Variable, can be low | High |
| GC Peak Shape | Often shows tailing | Symmetrical and sharp |
| Detection Sensitivity | May be lower | Often enhanced |
Utility in Catalysis and Organometallic Chemistry
The structural features of this compound make it a versatile precursor in the fields of catalysis and organometallic chemistry.
Precursor for Ligands in Transition Metal Catalysis
Aminobenzoic acid derivatives are important intermediates in the synthesis of various heterocyclic compounds that can act as ligands for transition metals. nih.gov The amino and ester functionalities of this compound can be readily modified to create polydentate ligands. For instance, the amino group can be a starting point for the synthesis of Schiff bases or be incorporated into larger ligand frameworks like N-heterocyclic carbenes (NHCs). rutgers.edu These ligands can then coordinate with transition metals to form catalysts for a variety of organic transformations. nih.govresearchgate.netuomustansiriyah.edu.iq
The presence of the trimethylsilyl group can also be advantageous. Its steric bulk can influence the coordination geometry around the metal center, which in turn can affect the catalyst's activity and selectivity. rutgers.edu Furthermore, the silyl group can be a site for further chemical modification, allowing for the fine-tuning of the ligand's electronic and steric properties.
Development of Organocatalytic Systems
While direct applications of this compound in organocatalysis are not widely reported, its structure suggests potential in this area. The amino group is a key functional group in many organocatalysts, participating in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions through the formation of enamines or iminium ions.
The benzoate backbone provides a rigid scaffold, and the trimethylsilyl group could be exploited to modulate the catalyst's solubility and steric environment. For example, the amino group could be functionalized to create a chiral secondary amine, a common motif in asymmetric organocatalysis. The ester group could also be modified to introduce other catalytic functionalities.
Molecular-Level Biological Mechanisms (Strictly In Vitro and Non-Therapeutic)
In the context of chemical biology, this compound and its derivatives can be valuable tools for studying molecular interactions without therapeutic intent.
Studies on Enzyme-Substrate Interactions (Chemical Biology Context)
The study of how enzymes bind to their substrates is fundamental to understanding their function. Aminobenzoate derivatives have been used to probe the active sites of enzymes. nih.gov The introduction of a trimethylsilyl group provides a sterically demanding and lipophilic moiety that can be used to map the contours and hydrophobic pockets of an enzyme's active site.
By synthesizing a series of inhibitors or substrates based on the this compound scaffold, researchers can systematically investigate how changes in steric bulk and electronics at the 2-position of the aminobenzoate ring affect binding affinity and enzymatic activity. This information is crucial for understanding the principles of molecular recognition by enzymes.
Investigations into Receptor Binding Profiles (Purely Ligand-Target Recognition)
Similar to enzyme studies, understanding how ligands bind to receptors is a central theme in chemical biology. The aminobenzoate scaffold is present in molecules that interact with various biological receptors. The trimethylsilyl group can serve as a unique structural probe in these investigations.
By incorporating this compound into a known receptor ligand, researchers can assess the impact of the bulky and nonpolar TMS group on receptor binding. This can help to define the steric and electronic requirements of the receptor's binding pocket. Such studies, conducted purely in vitro, contribute to the fundamental understanding of ligand-receptor interactions and the principles of molecular recognition.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-heterocyclic carbenes (NHCs) |
Interactions with Model Biological Macromolecules (e.g., DNA, proteins in a chemical system)
Comprehensive searches of available scientific literature and databases did not yield any specific research findings on the interactions of this compound with model biological macromolecules such as DNA or proteins. Consequently, there is no data to report on its binding affinities, modes of interaction, or any resulting structural changes to these macromolecules.
The absence of published research in this specific area means that no data tables or detailed research findings can be provided as requested. The scientific community has not, to date, documented the interactions between this compound and biological macromolecules in a chemical system. Therefore, a substantive article on this topic cannot be generated.
Industrial Relevance and Considerations for Process Scale Up
Process Optimization for Large-Scale Synthesis
Scaling up the synthesis of a fine chemical like Ethyl 4-amino-2-(trimethylsilyl)benzoate from the laboratory bench to an industrial scale requires meticulous process optimization to ensure safety, efficiency, cost-effectiveness, and consistent product quality. ascendiacdmo.com Key considerations involve the choice of manufacturing methodology and the design of purification processes.
The choice between traditional batch manufacturing and modern continuous flow processing is a critical decision in scaling up chemical synthesis. labmanager.comstolichem.com Each approach has distinct advantages and is suited for different production scales and chemical reactions. researchgate.net
Batch Manufacturing: This is the conventional method where reactants are loaded into a vessel, the reaction proceeds over time, and then the product is isolated. labmanager.com
Flexibility: Batch reactors are versatile and can be used for various chemical transformations without significant reconfiguration, making them suitable for producing smaller quantities of multiple products. stolichem.com
Established Infrastructure: The pharmaceutical and fine chemical industries have a long history with batch processing, and the equipment and operational knowledge are well-established. researchgate.net
Challenges: Scaling up batch processes can be problematic. Heat and mass transfer limitations can arise in large reactors, potentially leading to poor reaction control, formation of impurities, and safety hazards, especially for exothermic silylation reactions. stolichem.comresearchgate.net
Continuous Flow Manufacturing: In this approach, reactants are continuously pumped through a reactor, where they mix and react. The product is collected continuously at the outlet. labmanager.com
Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control. stolichem.comnih.gov This minimizes the risk of thermal runaways. The small reaction volumes at any given moment also enhance safety. labmanager.com
Improved Product Quality and Yield: The precise control over reaction parameters (temperature, pressure, residence time, stoichiometry) leads to more consistent product quality and often higher yields by minimizing side reactions. labmanager.comnih.gov
Scalability: Scaling up a flow process often involves running the system for a longer duration or using multiple reactors in parallel ("scaling out"), rather than designing larger, more complex reactors. labmanager.com For silylation reactions, continuous flow can offer significant advantages in minimizing waste and improving efficiency. acs.orgkuleuven.be
A comparison of key parameters for the synthesis of a specialized intermediate like this compound is outlined below.
| Parameter | Batch Manufacturing | Continuous Flow Manufacturing |
| Heat Transfer | Limited by surface-area-to-volume ratio; challenging for large vessels. | Excellent due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be inefficient, leading to localized concentration gradients. | Highly efficient mixing and predictable mass transfer. |
| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small hold-up volume and superior temperature control. |
| Process Control | Less precise control over reaction parameters. | Precise and consistent control over temperature, pressure, and residence time. |
| Scalability | Complex; often requires re-optimization of the process. | Simpler; achieved by extending run time or parallelization. |
| Capital Cost | High for large, specialized reactors. | Can be lower for equivalent production capacity, especially for high-pressure or hazardous reactions. |
Downstream processing, which includes the isolation and purification of the final product, is a critical and often costly part of chemical manufacturing. For this compound, efficient purification is essential to meet the high-purity standards required for its potential applications, such as in the pharmaceutical industry.
The primary purification method would likely be crystallization, given the compound is a solid at room temperature. Key steps and considerations include:
Solvent Selection: Identifying a suitable solvent system is crucial for effective crystallization. The ideal solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain in solution or be easily separated.
Control of Crystallization Parameters: Factors such as cooling rate, agitation, and seeding must be carefully controlled to obtain crystals of the desired size, shape, and purity.
Filtration and Drying: Efficient solid-liquid separation using filtration, followed by drying under controlled conditions (e.g., vacuum oven) to remove residual solvents, are the final steps in isolating the pure compound.
Technoeconomic Assessment of Production Methods
A techno-economic assessment (TEA) is essential to evaluate the commercial viability of any large-scale chemical production process. udel.edunih.gov For this compound, a TEA would analyze the capital expenditure (CAPEX) and operating expenditure (OPEX) associated with different production scenarios (e.g., batch vs. continuous flow). acs.orgnih.gov
Key factors to be evaluated in a TEA include:
Raw Material Costs: The cost of starting materials, silylating agents, solvents, and catalysts is a major component of the operating cost.
Capital Costs: This includes the cost of reactors, purification equipment, and other plant infrastructure. Continuous flow systems may have different capital cost profiles compared to traditional batch plants. nih.gov
Utility Costs: Energy consumption for heating, cooling, and pumping, as well as the cost of water and nitrogen, contribute significantly to OPEX. Studies have shown that continuous flow processes can be significantly more energy-efficient. acs.orgnih.gov
Labor Costs: The level of automation in both batch and continuous processes will affect labor requirements.
Waste Treatment and Disposal Costs: The cost of managing and disposing of waste streams, particularly those containing silicon byproducts, must be factored in.
Sustainable Manufacturing Practices and Waste Minimization in Industrial Processes
Modern chemical manufacturing places a strong emphasis on sustainability and green chemistry principles to minimize environmental impact. mdpi.com For a process involving organosilicon compounds, several strategies can be employed to enhance sustainability. americanchemistry.comamericanchemistry.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle of green chemistry. This involves choosing reactions that generate minimal byproducts.
Solvent Selection: Replacing hazardous solvents with greener alternatives, such as bio-based solvents or supercritical fluids like CO2, can significantly reduce the environmental footprint of the process. mdpi.comresearchgate.net The use of 2-methyl tetrahydrofuran, a sustainable solvent, has been explored in silylation reactions. mdpi.com
Catalysis: Employing recyclable heterogeneous catalysts instead of stoichiometric reagents can reduce waste and improve process efficiency. kuleuven.be For silylation, developing catalytic methods can avoid the use of large excesses of silylating agents. mdpi.com
Waste Minimization and Valorization: The primary waste stream in silylation processes often contains silicon-based byproducts. google.commdpi.com Developing methods to recover and recycle these byproducts is crucial. For instance, converting silyl (B83357) ethers and other silicon-containing waste back into useful silylating agents would create a more circular process.
Energy Efficiency: As noted, continuous flow processes generally offer better energy efficiency compared to batch processes due to improved heat integration and smaller reactor volumes. nih.gov
Implementing these sustainable practices not only reduces the environmental impact but can also lead to improved economic performance through reduced raw material consumption, lower energy costs, and decreased waste disposal fees.
Future Directions and Emerging Research Avenues
Discovery of Novel Reactivity and Transformation Pathways
Future research into Ethyl 4-amino-2-(trimethylsilyl)benzoate could unveil unique reactivity patterns stemming from the interplay between the amino, ester, and trimethylsilyl (B98337) groups. The electronic and steric influence of the ortho-trimethylsilyl group is a key area for investigation. It may modulate the nucleophilicity of the aniline (B41778) nitrogen and influence electrophilic aromatic substitution reactions.
Exploration of desilylation reactions under various conditions (e.g., fluoride-mediated, acid/base catalysis) could provide pathways to novel 2-substituted 4-aminobenzoates. Furthermore, the trimethylsilyl group could act as a directing group in metallation-substitution reactions, enabling precise functionalization of the benzene (B151609) ring at the position it occupies. Investigating its behavior in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could lead to the synthesis of complex molecular architectures that are otherwise difficult to access.
Development of Unprecedented Applications in Chemical Sciences
The unique substitution pattern of this compound could be leveraged for unprecedented applications. In materials science, it could serve as a monomer for the synthesis of novel silicon-containing polyamides or polyimides with tailored thermal stability, gas permeability, or optical properties. The presence of the silicon moiety could enhance solubility in organic solvents and improve processing characteristics.
In medicinal chemistry, the compound could act as a versatile intermediate. The trimethylsilyl group can be a placeholder, allowing for other reactions on the molecule before being replaced in a final step, a strategy often used in the synthesis of complex drug molecules. Derivatives of aminobenzoic acid are known to possess a range of biological activities, and the introduction of a silicon atom could modulate properties like lipophilicity and metabolic stability, potentially leading to new therapeutic agents.
Integration into Interdisciplinary Research Paradigms
The potential applications of this compound extend into interdisciplinary fields. In the realm of sensor technology, its derivatives could be explored as chromogenic or fluorogenic chemosensors. The amino group could serve as a binding site for specific analytes (e.g., metal ions, anions), with the electronic properties of the molecule, and thus its spectroscopic response, being finely tuned by the silyl (B83357) and ester groups.
Furthermore, its integration into bio-orthogonal chemistry could be explored. The specific reactivity of the trimethylsilyl group might be exploited for selective labeling and modification of biomolecules within a complex biological environment, opening avenues in chemical biology and diagnostics.
Advanced Computational Methodologies and Machine Learning for Property Prediction
In the absence of experimental data, advanced computational methods are invaluable for predicting the properties of this compound. Density Functional Theory (DFT) can be employed to calculate its geometric and electronic structure, vibrational frequencies, and NMR chemical shifts. These theoretical data would be crucial for its eventual identification and characterization.
Machine learning (ML) models, trained on large datasets of known molecules, could predict various physicochemical properties such as solubility, boiling point, and toxicity. Furthermore, ML algorithms could predict its reactivity in various chemical reactions and even suggest optimal synthesis pathways, accelerating experimental research once it commences.
Interactive Data Table: Predicted Properties (Illustrative) This table is for illustrative purposes only, as no experimental or specific computational data for this compound exists.
Circular Economy Approaches for Synthesis and Material Use
Future research on this compound should incorporate principles of the circular economy. This would involve developing synthetic routes that utilize renewable feedstocks and energy-efficient processes, such as biocatalysis or flow chemistry. The design of materials based on this monomer should consider their entire lifecycle, including durability, repairability, and, crucially, recyclability.
Investigating methods for the depolymerization of polymers derived from this compound would be essential. This could involve the selective cleavage of ester or amide bonds to recover the monomer or other valuable chemical building blocks, minimizing waste and creating a closed-loop system for material use. The silicon content could also be targeted for recovery and reuse, further enhancing the sustainability of its application.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 4-amino-2-(trimethylsilyl)benzoate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the trimethylsilyl group via silylation of a precursor (e.g., ethyl 4-amino-2-hydroxybenzoate) using trimethylsilyl chloride in the presence of a base like triethylamine. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization improves yield and purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm the presence of the trimethylsilyl group (δ ~0.2 ppm for Si–CH) and ester functionality.
- X-ray Crystallography : SHELX software is widely used for structure determination, especially to resolve steric effects from the bulky trimethylsilyl group. Refinement protocols in SHELXL ensure accurate bond-length and angle measurements .
- FT-IR : Peaks at ~1250 cm (Si–C stretching) and ~1700 cm (ester C=O) validate functional groups .
Q. What purification strategies are recommended to isolate high-purity this compound?
- Methodological Answer : Fractional crystallization using ethanol/water mixtures effectively removes unreacted precursors. For complex mixtures, silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1) achieves separation. Monitoring via TLC (R ~0.4 in 3:7 EtOAc/hexane) ensures purity .
Advanced Research Questions
Q. How does the trimethylsilyl group influence the compound’s reactivity and stability in diverse experimental conditions?
- Methodological Answer : The electron-donating trimethylsilyl group enhances steric hindrance, reducing electrophilic substitution at the ortho position. However, it increases susceptibility to hydrolysis under acidic conditions. Stability studies in THF/HO (9:1) at pH 7–9 show <5% degradation over 24 hours, while pH <5 causes rapid desilylation. Kinetic studies using HPLC can quantify degradation pathways .
Q. What experimental designs can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. lack of efficacy)?
- Methodological Answer :
- Dose-Response Assays : Test a broad concentration range (1 nM–100 µM) to identify non-linear effects.
- Control Experiments : Use structurally analogous compounds (e.g., ethyl 4-aminobenzoate) to isolate the trimethylsilyl group’s contribution.
- Binding Studies : Surface Plasmon Resonance (SPR) or ITC quantifies binding affinities to rule out false positives from aggregation artifacts .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Maestro models ligand-receptor interactions, focusing on the silyl group’s hydrophobic contacts.
- MD Simulations : GROMACS simulations (100 ns) assess stability of binding poses in solvated environments.
- QSAR : Correlate substituent effects (e.g., logP changes from the silyl group) with activity trends across analogues .
Q. What role does this compound play in modulating catalytic systems, such as polymerizations?
- Methodological Answer : In Ziegler-Natta catalysts (e.g., MgCl/TiCl), the compound acts as a Lewis base, coordinating to active sites and reducing chain-transfer rates. Studies in 4-methylpentene-1 polymerization show a 20% increase in molecular weight (Đ = 1.5–2.0) at 0.5 mol% additive concentration. Monitor via GPC and -NMR end-group analysis .
Q. What strategies optimize the compound’s use as a synthetic intermediate in multicomponent reactions?
- Methodological Answer :
- Ugi Reaction : React with aldehydes, isocyanides, and carboxylic acids in methanol at 50°C to form peptidomimetics.
- Sonogashira Coupling : Palladium-catalyzed coupling with terminal alkynes (e.g., phenylacetylene) in THF/EtN (3:1) at 60°C introduces arylacetylene moieties. Purify via flash chromatography (hexane/EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
